

dihydroartemisinin active metabolite

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Compound Focus: Artesunate

CAS No.: 88495-63-0

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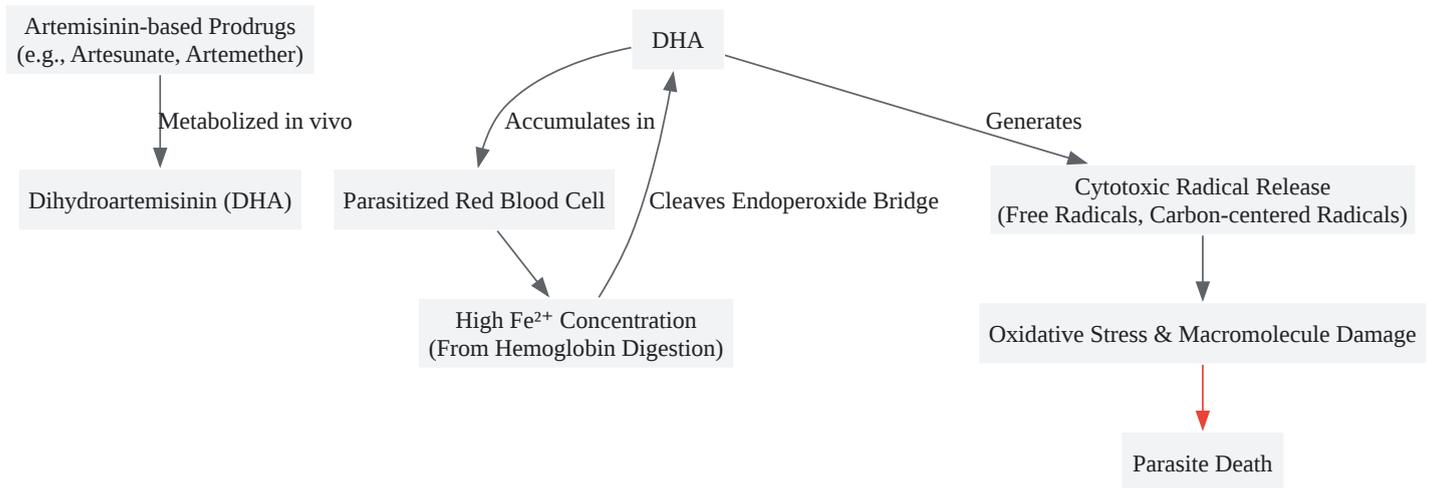
Core Pharmacological Profile

The following table summarizes the fundamental properties of Dihydroartemisinin:

Property	Description
Chemical Name	(3R,5aS,6R,8aS,9R,12S,12aR)-Decahydro-3,6,9-trimethyl-3,12-epoxy-12H-pyrano[4,3-j]-1,2-benzodioxepin-10-ol [1]
Molecular Formula	C ₁₅ H ₂₄ O ₅ [1]
Molecular Weight	284.35 g/mol [1] [2]
Role as Metabolite	Active metabolite of all artemisinin compounds (artesunate, artemether, etc.) [1] [2]
Primary Medical Use	Treatment of malaria, primarily in fixed-dose combination with piperazine [1]
Key Pharmacokinetics	~12% bioavailability; ~4-11 hour elimination half-life; primarily metabolized in the liver [1]

Mechanism of Action in Malaria

DHA's antimalarial activity is primarily mediated by its interaction with iron and the subsequent generation of cytotoxic radicals [1]. This process can be visualized as follows:



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Figure 1: Proposed antimalarial mechanism of DHA involving iron-dependent radical generation.

Experimental Protocols for Metabolic Profiling

Understanding DHA's metabolism is critical. Here is a summarized methodology for profiling its metabolites in biological samples, based on a study in *Plasmodium*-infected mice [3].

Step	Protocol Details
1. Animal Model	Use C57BL/6J mice. Infect test group with <i>Plasmodium berghei</i> ANKA; maintain a healthy control group. Use parasitemia of ~30% for infected group [3].
2. Dosing & Sample Collection	Administer DHA to mice (fasted for 12h). Collect blood, plasma, and red blood cell (RBC) samples at designated time points [3].

Step	Protocol Details
3. Sample Preparation	Precipitate proteins from biosamples with acetonitrile. Extract analytes with organic solvents like ethyl acetate [3].
4. Instrumentation & Analysis	Use UPLC-Q-TOF-MS/MS system (e.g., Waters ACQUITY I-class UPLC with Xevo G2-XS Q-TOF). Column: ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 μ m). Mobile phase: (A) 0.1% formic acid in H ₂ O; (B) 0.1% formic acid in acetonitrile. Use a gradient elution [3].
5. Data Processing	Process high-resolution MS/MS data using a platform (e.g., Waters UNIFI). Identify metabolites using tools like mass defect filter and characteristic fragment filter [3].

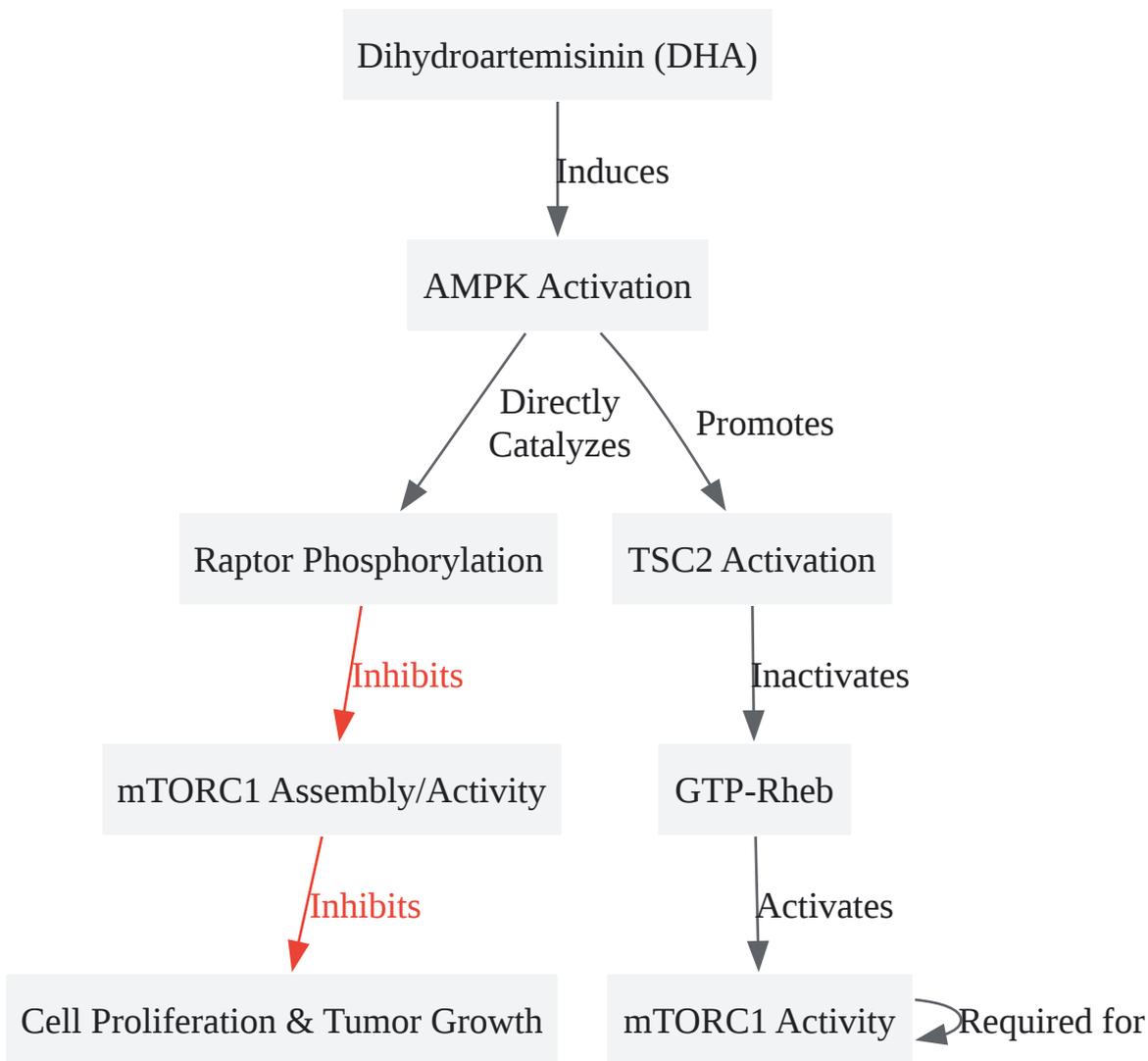
Investigated Anticancer Mechanisms and Evidence

Beyond malaria, DHA shows potent, multifaceted anticancer activity. The table below summarizes key mechanisms and evidence from preclinical studies.

Mechanism	Experimental Evidence (In Vitro/In Vivo)
Inhibition of Cell Proliferation	Induces G1 or G2/M cell cycle arrest in gastric, esophageal, and liver cancer cells by downregulating Cyclin D1, Cyclin E, and CDKs [2].
Induction of Apoptosis	Activates mitochondrial apoptosis pathway in breast cancer cells (increasing Bax/Bim, activating caspase-9) [2]. Triggers caspase-dependent apoptosis in liver cancer cells [2].
Activation of Ferroptosis	Novel DHA derivatives exhibit potent activity by inducing ferroptosis, an iron-dependent cell death, in colorectal cancer cells [4].
Inhibition of mTORC1 Signaling	Inhibits mTORC1 not by direct binding, but by activating AMPK, leading to raptor phosphorylation and complex inhibition, as shown in rhabdomyosarcoma models [5].
Inhibition of Metastasis &	Suppresses tumor growth and metastasis in non-small cell lung cancer (NSCLC) models by inhibiting the mTOR/HIF-1 α signaling axis [6].

Mechanism	Experimental Evidence (In Vitro/In Vivo)
Angiogenesis	

The anticancer mechanism involving the AMPK/mTORC1 pathway can be visualized as follows:



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Figure 2: Proposed mechanism for DHA-induced inhibition of mTORC1 via AMPK activation in cancer cells.

Research and Development of Novel Derivatives

To overcome limitations like poor bioavailability, extensive structure-activity relationship (SAR) studies are conducted. The general strategy involves modifying the C-10 position of DHA while preserving the critical peroxide bridge [4].

- **Synthetic Strategies:** A common approach is the synthesis of key intermediates like **10-trifluoroacetate DHA** or **10-succinate DHA**, which are then conjugated with various pharmacophores via ester, ether, or carbamate linkages [7] [4].
- **Promising Pharmacophores:** Incorporating **carbamate**, **1,2,3-triazole**, **quinoline**, and **1,2,4-oxadiazole** groups has yielded derivatives with significantly enhanced anticancer potency. For instance, a phenyl carbamate derivative (**A3**) showed an IC_{50} of 0.31 μ M against HCT-116 colon cancer cells, which is **16 times more potent** than the parent DHA [4].
- **Dual-Indication Derivatives:** Novel (thio)semicarbazone derivatives have been designed as dual-function molecules, demonstrating not only antimalarial activity but also potent inhibition of the malarial cysteine protease **falcipain-2** (IC_{50} values 0.29-10.63 μ M), providing a strategy to combat artemisinin resistance [7].

Conclusion

Dihydroartemisinin serves as the critical active metabolite for a class of vital antimalarial drugs. Its intriguing mechanism of action, centered on an iron-activated peroxide bridge, has paved the way for its investigation in oncology. Ongoing research focuses on delineating its complex signaling pathways in cancer and designing novel derivatives with improved efficacy and properties to fully realize its therapeutic potential beyond malaria.

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References

1. - Wikipedia Dihydroartemisinin [en.wikipedia.org]
2. Dihydroartemisinin: A Potential Natural Anticancer Drug [pmc.ncbi.nlm.nih.gov]
3. Metabolite Profiling of Dihydroartemisinin in Blood ... [frontiersin.org]

4. Design, synthesis, and in vitro and in vivo biological ... [sciencedirect.com]
5. Dihydroartemisinin Inhibits mTORC1 Signaling by Activating ... [pmc.ncbi.nlm.nih.gov]
6. Integrating network pharmacology and experimental ... [sciencedirect.com]
7. Synthesis and Antimalarial Activity of Novel Dihydro- ... [pmc.ncbi.nlm.nih.gov]

To cite this document: Smolecule. [dihydroartemisinin active metabolite]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b519411#dihydroartemisinin-active-metabolite]

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